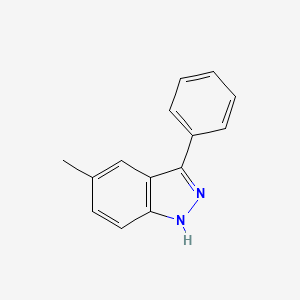

5-Methyl-3-phenyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-phenyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-7-8-13-12(9-10)14(16-15-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFJFOATAKURAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346212 |

Source

|

| Record name | 5-Methyl-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57614-16-1 |

Source

|

| Record name | 5-Methyl-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-3-phenyl-1H-indazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-phenyl-1H-indazole, a heterocyclic aromatic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a fused benzene and pyrazole ring system with methyl and phenyl substitutions, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, spectroscopic characterization, and its emerging role in pharmaceutical research. The indazole core is a known privileged structure in medicinal chemistry, and understanding the nuances of this particular derivative is crucial for its effective utilization in the design of next-generation therapeutics.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 57614-16-1 | [1] |

| Molecular Formula | C₁₄H₁₂N₂ | |

| Molecular Weight | 208.26 g/mol | [2] |

| Melting Point | 133 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a classical acid-catalyzed cyclization reaction, a variant of the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with a ketone, leading to the formation of the indazole ring system. The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Methylacetophenone

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Hydrochloric Acid (concentrated)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethyl Acetate

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-methylacetophenone in a minimal amount of ethanol.

-

Add 1.1 equivalents of phenylhydrazine to the solution.

-

Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting phenylhydrazone may precipitate out of the solution. If so, collect the solid by filtration. If not, proceed to the next step.

-

-

Cyclization and Indazole Formation:

-

To the crude phenylhydrazone, add a mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude this compound will precipitate as a solid.

-

-

Purification:

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Dry the crude solid under vacuum.

-

For further purification, recrystallize the crude product from an ethanol/water mixture or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

-

Characterization:

-

Confirm the identity and purity of the final product by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Rationale Behind Experimental Choices

The choice of an acid catalyst, such as glacial acetic acid and hydrochloric acid, is crucial for both the formation of the hydrazone and the subsequent intramolecular electrophilic substitution (cyclization) that forms the indazole ring. The use of reflux conditions provides the necessary activation energy for the reaction to proceed at a reasonable rate. Purification by recrystallization or column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring a high purity of the final compound, which is critical for its use in biological assays and further chemical modifications.

Sources

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-phenyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-3-phenyl-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document delves into both classical and contemporary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and comparative data. The primary focus is on two robust synthetic routes: a traditional acid-catalyzed cyclization analogous to the Fischer indole synthesis and a modern, environmentally benign approach utilizing ammonium chloride catalysis. This guide is intended to be a practical resource for researchers, offering not only procedural details but also the scientific rationale behind the methodologies, thereby ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[3][4] The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The methyl group at the 5-position and the phenyl group at the 3-position provide handles for further functionalization and influence the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets. This guide aims to equip researchers with the necessary knowledge to efficiently synthesize this important molecule.

Classical Synthesis: Acid-Catalyzed Cyclization of a Hydrazone

A well-established and versatile method for the synthesis of indazole derivatives is the acid-catalyzed cyclization of an appropriately substituted hydrazone. This approach is analogous to the renowned Fischer indole synthesis and offers a reliable route to the target molecule.[5][6] The synthesis of this compound via this method can be envisioned through two primary pathways, both commencing with the formation of a key hydrazone intermediate.

Pathway A: Reaction of p-tolylhydrazine with benzaldehyde. Pathway B: Reaction of 4-methylacetophenone with phenylhydrazine.

Both pathways converge on the formation of a hydrazone which then undergoes an acid-catalyzed intramolecular cyclization.

Mechanistic Insights

The mechanism of this acid-catalyzed cyclization is a cornerstone of heterocyclic chemistry.[5][6] The reaction proceeds through the following key steps:

-

Hydrazone Formation: The initial step is the condensation of the hydrazine with the carbonyl compound to form the corresponding hydrazone.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

-

[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[7][7]-sigmatropic rearrangement, a key bond-forming step.

-

Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization and subsequent elimination of ammonia to yield the aromatic indazole ring system.

Sources

- 1. Synthesis of polyfluorinated arylhydrazines, arylhydrazones and 3-methyl-1-aryl-1H-indazoles › Research Explorer [pure.nsu.ru]

- 2. digibuo.uniovi.es [digibuo.uniovi.es]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. jaoc.samipubco.com [jaoc.samipubco.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Indazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Probable Mechanism of Action of 5-Methyl-3-phenyl-1H-indazole: A Kinase-Centric Hypothesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the probable mechanism of action of 5-Methyl-3-phenyl-1H-indazole, a small molecule belonging to the indazole class of heterocyclic compounds. In the absence of direct empirical data for this specific molecule, this document synthesizes the extensive body of research on structurally related indazole derivatives to formulate a robust, evidence-based hypothesis. The core of this hypothesis posits that this compound likely functions as a protein kinase inhibitor. This guide will explore the foundational chemistry of the indazole scaffold, delve into the well-established role of indazole-containing molecules as kinase inhibitors, analyze the structure-activity relationships of pertinent analogs, and propose a putative signaling pathway affected by the title compound. Furthermore, detailed experimental protocols are provided to facilitate the validation of the proposed mechanism of action.

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1H-indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a "privileged structure" as it is capable of binding to multiple, unrelated classes of proteins with high affinity.[3] The unique electronic and steric properties of the indazole ring system, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal pharmacophore for targeting a wide array of biological targets.[4] Numerous indazole-containing compounds have been investigated and developed for therapeutic applications, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and antitumor effects.[1]

The Kinase Inhibitor Hypothesis: A Data-Driven Inference

A comprehensive review of the scientific literature strongly suggests that the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. This hypothesis is predicated on the following key observations:

-

Prevalence of Indazole-Based Kinase Inhibitors: A multitude of studies have successfully developed potent and selective kinase inhibitors based on the indazole scaffold.[3][4][5] These inhibitors target a diverse range of kinases implicated in oncology, immunology, and neurodegenerative disorders.

-

Structural Similarity to Known Kinase Inhibitors: The 3-phenyl-1H-indazole core is a common feature in many documented kinase inhibitors. The phenyl group at the 3-position often occupies the ATP-binding pocket of the kinase, forming crucial hydrophobic and aromatic interactions.[6]

-

Structure-Activity Relationship (SAR) Studies: SAR studies of various indazole series have consistently demonstrated that modifications at the 3 and 5 positions of the indazole ring significantly influence kinase inhibitory activity and selectivity.[7]

Deconstruction of the Molecular Architecture: Predicted Structure-Activity Relationship

The specific substitutions on the indazole ring of this compound provide clues to its potential biological target and mechanism.

-

The 3-Phenyl Group: The presence of a phenyl ring at the 3-position is a critical determinant of kinase inhibitory activity. This group is often oriented towards the hydrophobic region of the ATP-binding site, contributing significantly to the binding affinity.[6]

-

The 5-Methyl Group: Substitution at the 5-position of the indazole ring is known to modulate the potency and selectivity of kinase inhibitors. The methyl group, being a small, lipophilic substituent, can enhance binding affinity through favorable van der Waals interactions within a hydrophobic pocket of the target kinase.

Based on these structural features, it is plausible that this compound targets a member of the tyrosine kinase or serine/threonine kinase families.

Proposed Signaling Pathway: Targeting Growth Factor Receptor Signaling

Given the prevalence of indazole-based inhibitors targeting receptor tyrosine kinases (RTKs), a plausible signaling pathway affected by this compound is the growth factor receptor signaling cascade. Many RTKs, such as Fibroblast Growth Factor Receptors (FGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), are known to be inhibited by indazole derivatives.[4][6] Inhibition of these receptors would disrupt downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and PI3K/AKT pathways.

Caption: Proposed inhibition of a receptor tyrosine kinase by this compound.

Experimental Validation of the Hypothesized Mechanism

To empirically validate the proposed mechanism of action, a series of in vitro and cell-based assays are recommended.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on a panel of purified protein kinases.

Protocol:

-

Kinase Panel Selection: A broad panel of recombinant human protein kinases, including representative members of the tyrosine kinase and serine/threonine kinase families (e.g., FGFR, PDGFR, VEGFR, SRC, AKT, ERK), should be selected.

-

Assay Principle: A radiometric assay (e.g., using ³²P-ATP) or a non-radiometric assay (e.g., ADP-Glo™, HTRF®) can be employed to measure kinase activity.

-

Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compound to obtain a range of concentrations for IC₅₀ determination. c. In a microplate, combine the kinase, its specific substrate, ATP (spiked with ³²P-ATP if radiometric), and the test compound. d. Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C) for a defined period. e. Terminate the reaction and quantify the amount of phosphorylated substrate. f. Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cellular Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit the phosphorylation of downstream signaling proteins in a cellular context.

Protocol:

-

Cell Line Selection: Choose a cell line that expresses the target kinase and exhibits constitutive or ligand-induced activation of the downstream signaling pathway (e.g., a cancer cell line with an activating mutation in an RTK).

-

Procedure: a. Culture the selected cells to an appropriate confluence. b. Treat the cells with varying concentrations of this compound for a specified duration. c. If the pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., FGF, PDGF) for a short period before harvesting. d. Lyse the cells and collect the protein extracts. e. Perform Western blotting using phospho-specific antibodies to detect the phosphorylation status of key downstream proteins (e.g., p-ERK, p-AKT). f. Use antibodies against the total protein as loading controls. g. Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines that are dependent on the targeted kinase signaling pathway.

Protocol:

-

Cell Line Selection: Use the same cell lines as in the cellular phosphorylation assay.

-

Procedure: a. Seed the cells in a 96-well plate at a low density. b. After allowing the cells to attach, treat them with a range of concentrations of this compound. c. Incubate the cells for a period of 48-72 hours. d. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay. e. Determine the GI₅₀ (concentration for 50% growth inhibition) value.

Caption: Experimental workflow for validating the kinase inhibitor hypothesis.

Quantitative Data Summary

While no direct quantitative data exists for this compound, the following table presents representative data for analogous 3-phenyl-1H-indazole kinase inhibitors to provide a comparative context.

| Analog Compound | Target Kinase | IC₅₀ (nM) | Reference |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 | [6] |

| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-1 | 3-11 | [5] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 | [4] |

Conclusion

Based on the extensive evidence from the study of analogous compounds, it is highly probable that this compound exerts its biological effects through the inhibition of protein kinases. The specific kinase target(s) remain to be elucidated, but the structural motifs suggest a potential role in modulating growth factor receptor signaling pathways. The experimental protocols detailed in this guide provide a clear roadmap for the definitive determination of its mechanism of action. This foundational work is critical for any future preclinical and clinical development of this compound or its derivatives.

References

-

Volynets, G., Vdovin, V., Lukashov, S., Borovykov, O., Borysenko, I., Gryshchenko, A., Bdzhola, V., Iatsyshyna, A., Lukash, L., Bilokin, Y., & Yarmoluk, S. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]

-

Various Authors. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

-

Various Authors. (Date not available). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Journal name not available]. [Link]

-

Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Link]

-

Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]

-

Gaikwad, S., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7668-7674. [Link]

-

Al-Ostoot, F. H., et al. (2018). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 61(22), 10196-10216. [Link]

-

Various Authors. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 264, 115953. [Link]

- Various Authors. (2018). Method for preparing 1H-indazole derivative.

-

Various Authors. (Date not available). Identification of indazole derivatives 46-49 as PI3K inhibitors. ResearchGate. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

-

Various Authors. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 244. [Link]

- Various Authors. (2024). Indazole compounds as pkmyt1 kinase inhibitors.

-

Various Authors. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biological Versatility of 5-Methyl-3-phenyl-1H-indazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for potent and selective interactions with a multitude of biological targets.[3] This has led to the successful development of several FDA-approved drugs containing the indazole core, including the anti-cancer agents Niraparib, Axitinib, and Pazopanib, and the antiemetic drug Granisetron.[4] The broad therapeutic potential of indazole derivatives spans from oncology to neuropharmacology, with demonstrated activities including anti-inflammatory, antimicrobial, antidepressant, and anti-HIV effects.[3][5]

This guide focuses on a specific, yet highly promising derivative: 5-Methyl-3-phenyl-1H-indazole . We will delve into its synthesis, explore its established and predicted biological activities, and provide detailed experimental protocols for its evaluation. The primary focus will be on the significant, documented antidepressant properties of its derivatives, while also exploring potential applications in oncology and other therapeutic areas based on structure-activity relationships within the broader indazole class.

Chemical Synthesis of this compound

The synthesis of the 1H-indazole scaffold can be achieved through various routes, often involving the cyclization of ortho-substituted aryl precursors. A common and effective method for preparing 3-aryl-indazoles is the intramolecular cyclization of arylhydrazones. This approach offers good yields and tolerates a range of functional groups.

Experimental Protocol: Synthesis via Arylhydrazone Cyclization

This protocol outlines a representative synthesis based on established methodologies for indazole formation.

Objective: To synthesize this compound from 1-(4-methylphenyl)ethan-1-one.

Materials:

-

1-(4-methylphenyl)ethan-1-one

-

Phenylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-methylphenyl)ethan-1-one in absolute ethanol.

-

Add 1.1 equivalents of phenylhydrazine to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product hydrazone may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Wash the crude product with cold water and dry under vacuum.

-

-

Intramolecular Cyclization (Fischer Indole Synthesis variant):

-

Place the dried arylhydrazone from the previous step into a clean, dry round-bottom flask.

-

Add an excess of polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone).

-

Heat the mixture to 120-150°C with vigorous stirring for 1-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Synthesis Workflow Diagram

Caption: Proposed mechanism of FS-32, a derivative of this compound.

Data Summary: Pharmacological Profile of FS-32

| Pharmacological Test | Observation for FS-32 | Comparison with Imipramine | Mechanistic Implication |

| Anti-Reserpine Activity | Dose-dependent reversal of ptosis | Bell-shaped dose-response | Restoration of monoaminergic function |

| Norepinephrine Potentiation | Potentiation observed in vitro | Less potent than imipramine | Inhibition of norepinephrine reuptake |

| Isolation-Induced Fighting | Suppressive effect without motor impairment | Similar effect but with motor incoordination | Specific modulation of aggressive behavior |

| Central Cholinergic Activity | Antagonistic effects observed | Present | Central nervous system activity |

| Peripheral Cholinergic Activity | Practically no effect | Strong anticholinergic action | Potential for fewer side effects |

| Brain Catecholamine Content | Tended to increase levels | Not specified | Modulation of neurotransmitter levels |

Predicted Biological Activities and Therapeutic Potential

While the antidepressant profile is the most concretely documented activity for a direct derivative, the core structure of this compound suggests potential in other therapeutic areas, most notably oncology.

Anticancer Potential: A Kinase Inhibitor Scaffold?

The indazole ring is a cornerstone of numerous kinase inhibitors. T[5]he nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common interaction motif for this class of drugs. The 3-phenyl substituent can be directed into hydrophobic pockets within the active site, while the 5-methyl group can influence solubility and metabolic stability.

Potential Kinase Targets for Evaluation:

-

Pim Kinases: Some 1H-indazole derivatives have shown potent, nanomolar inhibition of Pim-1, -2, and -3 kinases. *[5] Anaplastic Lymphoma Kinase (ALK): The approved drug Entrectinib is a potent ALK inhibitor based on a 3-aminoindazole scaffold. *[5] Tyrosine Threonine Kinase (TTK): 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides are potent nanomolar inhibitors of TTK. *[5] c-Kit, PDGFRβ, FLT3: Multi-kinase inhibitors targeting these receptors have been developed from indazole scaffolds.

[5]#### Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To validate the predicted anticancer activity, a primary screen using a cell viability assay is essential. The MTT assay is a robust, colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116 for colon, MDA-MB-231 for breast)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader (570 nm)

Step-by-Step Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium.

-

Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete medium. Typical final concentrations might range from 0.1 µM to 100 µM.

-

Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank control.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blanks from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Absorbance_treated / Absorbance_vehicle] * 100).

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

In Vitro Screening Workflow

Caption: Standard workflow for an MTT-based cell viability assay.

Conclusion and Future Directions

This compound is a heterocyclic compound built upon a scaffold of proven therapeutic relevance. The detailed pharmacological profile of its N1-alkylated derivative, FS-32, strongly establishes its potential as a template for novel antidepressant agents, distinguished by a favorable mechanism of action that may offer a better side-effect profile than older tricyclic drugs.

[6]Furthermore, based on compelling structure-activity relationships from the broader indazole family, the parent compound is a prime candidate for screening in anticancer programs, particularly as an inhibitor of protein kinases. I[5]ts analgesic, anti-inflammatory, and antimicrobial potential also warrants investigation.

Future research should focus on:

-

Broad Biological Screening: Evaluating the parent this compound in a wide range of cellular and biochemical assays, including kinase inhibitor panels and antimicrobial susceptibility tests.

-

Pharmacokinetic Profiling: Determining the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the parent compound to assess its drug-likeness.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new derivatives with modifications at the 1, 3, and 5 positions to optimize potency and selectivity for identified biological targets.

This guide provides a foundational understanding of this compound, grounded in both direct pharmacological data and rational scientific extrapolation, offering a robust starting point for its further development in drug discovery.

References

-

Hajra, A., Singsardar, M., & Laru, S. (2019). Mn(III)-Mediated C–H Phosphorylation of Indazoles with Dialkyl Phosphites. ACS Omega, 4(5), 9343–9349. [Link]

-

Ikeda, Y., Takano, N., Matsushita, H., & Iwasaki, T. (1979). Pharmacological studies on a new thymoleptic antidepressant, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32). Arzneimittel-Forschung, 29(3), 511-520. [Link]

-

Yeu, J. P., Yeh, J. T., Chen, T. Y., & Uang, B. J. (2001). An Expedient Synthesis of 1-[3-(Dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) - An Antidepressant. Synthesis, 2001(12), 1775-1777. [Link]

-

Adhikari, A., Kalluraya, B., Sujith, K. V., Gouthamchandra, K., & Jairam, R. (2018). Synthesis, Antioxidant, Antimicrobial Activities and Molecular Modeling analysis of some Novel Bis-1, 2, 4-Triazolo [3, 4-b]. Sci Forschen, 2(1). [Link]

-

Koide, T., & Matsushita, H. (1981). Effects of chronic treatment with this compound(FS32) and its N-Desmethylated compound(FS97) on monoaminergic receptor sensitivity in the rat brain. Neuropharmacology, 20(4), 383-388. [Link]

-

Zhang, Y., Liu, X., Zhang, Y., & Qu, X. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(9), 2133. [Link]

-

Ikeda, Y., Takano, N., Matsushita, H., & Iwasaki, T. (1979). Pharmacological studies on a new thymoleptic antidepressant, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32). Arzneimittel-Forschung, 29(3), 511–520. [Link]

-

Lee, J., Lee, J., Choi, S., et al. (2020). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548. [Link]

-

Raffa, D., Maggio, B., Cascioferro, S., et al. (2009). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. European Journal of Medicinal Chemistry, 44(1), 165-172. [Link]

-

Kapoor, S., et al. (2023). Synthesis, Antioxidant, Antimicrobial Activities and Molecular Modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives. ResearchGate. [Link]

-

Rai, G., Brimacombe, K. R., Mott, B. T., et al. (2024). Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors. ACS Omega. [Link]

-

Butler, M. S., et al. (2021). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 26(12), 3568. [Link]

-

Bollikolla, H. B., & Boddapati, S. N. M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 23-37. [Link]

-

Kim, J., & Kim, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2048–2058. [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Singh, P., & Kumar, A. (2016). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 47(33). [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological studies on a new thymoleptic antidepressant, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-3-phenyl-1H-indazole Derivatives and Analogues

Foreword: The Enduring Appeal of the Indazole Scaffold

In the landscape of medicinal chemistry, certain heterocyclic systems consistently emerge as "privileged scaffolds"—cores that are capable of binding to a wide array of biological targets with high affinity. The indazole ring system is a quintessential example of such a scaffold.[1][2] Comprising a benzene ring fused to a pyrazole ring, this bicyclic aromatic heterocycle is a versatile framework found in numerous FDA-approved drugs, including the anti-cancer agents Niraparib and Axitinib, and the antiemetic Granisetron.[3]

Indazoles are rare in nature, making their significance primarily a feature of synthetic chemistry and drug design.[3][4] Their power lies in their structural features: they act as bioisosteres for indoles, possess both hydrogen bond donor (N-H) and acceptor (N) capabilities, and their rigid, planar structure provides a solid anchor for substituents to explore the binding pockets of target proteins.[5][6] The tautomerism between the 1H- and 2H- forms of the indazole ring significantly influences its chemical reactivity and biological interactions, with the 1H-tautomer generally being the more thermodynamically stable and predominant form.[3][7][8][9]

This guide focuses specifically on the 5-Methyl-3-phenyl-1H-indazole core. This particular substitution pattern combines the foundational indazole scaffold with two key features: a C3-phenyl group, which provides a vector for extensive functionalization and interaction with hydrophobic pockets, and a C5-methyl group, which can influence solubility, metabolic stability, and steric interactions within a binding site. We will explore the synthesis of this core, strategies for its diversification, its biological significance, and the analytical techniques essential for its characterization.

Chapter 1: Synthesis of the this compound Core

The construction of the indazole ring is a foundational step in any research program targeting this scaffold. While numerous methods exist, ranging from classical cyclizations to modern cross-coupling strategies, a particularly efficient and environmentally conscious approach involves the ammonium chloride-catalyzed reaction of a substituted ortho-hydroxyacetophenone with hydrazine hydrate.[10][11]

The causality behind this specific choice of reagents is rooted in efficiency and simplicity. The ortho-hydroxy group of the acetophenone acts as a directing group and is ultimately eliminated. Hydrazine hydrate serves as the source for the two nitrogen atoms required to form the pyrazole ring. Ammonium chloride provides a mild acidic environment to catalyze the initial condensation and subsequent cyclization, avoiding the harsh conditions required by some traditional methods. This "greener" approach often results in high yields with a straightforward workup.[10]

Synthetic Workflow: Ammonium Chloride-Catalyzed Cyclization

Caption: General workflow for the synthesis of the indazole core.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a demonstrated green chemistry approach.[10] The self-validating nature of this protocol lies in the expected high yield and purity of the final product, which can be readily confirmed by standard analytical techniques.

Materials:

-

2-Hydroxy-5-methylacetophenone

-

Phenylhydrazine

-

Ammonium Chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and filtration

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-hydroxy-5-methylacetophenone (10 mmol), phenylhydrazine (11 mmol), and ammonium chloride (2 mmol).

-

Solvent Addition: Add 30 mL of ethanol to the flask. The use of ethanol as a solvent is advantageous due to its low toxicity and ease of removal.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. The product will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual ammonium chloride and other water-soluble impurities.

-

Drying and Purification: Dry the crude product in a vacuum oven. The reported yield for this method is typically high (around 80%).[10] If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

-

Characterization: Confirm the identity and purity of the final product, this compound, using NMR, Mass Spectrometry, and melting point analysis.

Chapter 2: Strategies for Derivatization and Analogue Generation

The this compound core serves as a versatile template for building compound libraries. Strategic modifications at key positions are crucial for optimizing potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Key Diversification Points:

-

N1-Position: The N-H proton is acidic and can be readily deprotonated to allow for alkylation or arylation. This position is often modified to modulate solubility, introduce new binding interactions, or block metabolic pathways. N1-substituted benzyl groups, for instance, have been extensively explored in developing potent kinase inhibitors.[8]

-

C3-Phenyl Ring: This ring provides a large surface area for modification. Introducing substituents (e.g., halogens, trifluoromethyl, methoxy groups) can profoundly impact electronic properties and steric interactions, which is a cornerstone of structure-activity relationship (SAR) studies.[12]

-

C5-Methyl Group: While less commonly modified, this position can be a target for late-stage functionalization or can be replaced with other small alkyl or halogen groups to fine-tune activity.

-

Other Benzene Ring Positions (C4, C6, C7): Substitution at these positions is also a valid strategy, often leading to significant changes in biological activity. For example, substituents at the C6 position have been shown to improve the in vitro activity of TRPA1 antagonists.[12]

Caption: Key points for chemical diversification of the indazole core.

Experimental Protocol: N1-Alkylation of this compound

This protocol describes a general method for attaching an alkyl group to the N1 position, a common step in analogue synthesis. The choice of a strong base like sodium hydride ensures complete deprotonation of the indazole N-H, leading to a clean reaction.

Materials:

-

This compound

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl Halide (e.g., Benzyl bromide)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation: Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a flame-dried flask.

-

Deprotonation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise. The causality here is critical: adding the indazole to the base prevents localized high concentrations of the electrophile later. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation, which is often evidenced by the cessation of hydrogen gas evolution.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (1.1 equivalents) dropwise. Let the reaction stir at room temperature overnight or until completion is confirmed by TLC.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated indazole derivative. Note that N2-alkylation can sometimes occur as a minor byproduct depending on the reaction conditions.[13]

Chapter 3: Biological Activity and Therapeutic Potential

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, making them highly valuable in drug discovery.[7][14] The 5-methyl-3-phenyl substitution pattern is frequently found in compounds targeting cancer and inflammatory diseases.[4][15]

-

Anticancer Activity: Many indazole derivatives function as protein kinase inhibitors.[4] Kinases are crucial regulators of cell signaling pathways, and their aberrant activation is a hallmark of many cancers. The indazole scaffold can mimic the adenine hinge-binding motif of ATP, allowing it to sit in the active site of kinases and block their function.[14] Derivatives have shown potent activity against targets like Bcr-Abl, anaplastic lymphoma kinase (ALK), and Fibroblast growth factor receptors (FGFRs).[7]

-

Anti-inflammatory Activity: The indazole core is present in compounds designed to treat inflammatory conditions like rheumatoid arthritis.[15] Some derivatives act as pathway-selective ligands for the estrogen receptor (ER), inhibiting NF-κB-mediated inflammatory gene expression.[15] Others have been developed as antagonists for channels like TRPA1, which are involved in inflammatory pain.[12]

Quantitative Data: Biological Activity of Selected Indazole Analogues

The following table summarizes the in vitro activity of several representative indazole derivatives from the literature, illustrating the potency that can be achieved with this scaffold.

| Compound/Derivative Class | Target/Assay | Cell Line / System | Potency (IC₅₀ / EC₅₀) | Reference |

| 1H-indazol-3-amine derivative (89) | Bcr-AblT315I Kinase | Enzymatic Assay | 0.45 µM | [7] |

| 3-(pyrrolopyridin-2-yl)indazole (93) | Anti-proliferative | HCT116 Cells | 1.3 nM | [7] |

| Entrectinib (127) | ALK Kinase | Enzymatic Assay | 12 nM | [7] |

| 4-(Indazol-3-yl)phenol derivative | Estrogen Receptor (ER) | NF-κB Inhibition | Potent activity reported | [15] |

| 5-(2-(trifluoromethyl)phenyl)indazole (31) | TRPA1 Antagonist | In vitro Assay | 0.015 µM | [12] |

| Indazole-3-carboxamide (12d) | CRAC Channel Blocker | Calcium Influx Assay | sub-µM | [16] |

Mechanism of Action: Kinase Inhibition

Caption: Simplified pathway of kinase inhibition by an indazole derivative.

Chapter 4: Structure-Activity Relationship (SAR) Insights

Understanding SAR is the process of decoding how specific structural features of a molecule relate to its biological activity. For the indazole scaffold, decades of research have yielded valuable insights.

-

N1-Substitution: As seen with indazole-3-carboxamides targeting CRAC channels, the regiochemistry is critical. The 3-carboxamide is active, while the reverse amide isomer is inactive, highlighting a specific required orientation in the binding pocket.[16] For CCR4 antagonists, meta-substituted benzyl groups on the N1 position carrying an amino-acyl group were found to be the most potent.[17]

-

C3-Substitution: The nature of the group at the C3 position often defines the target class. For IDO1 enzyme inhibition, a carbohydrazide moiety at C3 was crucial for strong activity.[7]

-

Benzene Ring Substitution: For TRPA1 antagonists based on a 5-phenyl-indazole core, moving the substituent on the phenyl ring from chloro (para) to trifluoromethyl (ortho) dramatically increased potency. Furthermore, adding small substituents at the C6 position of the indazole ring itself further improved activity.[12] This demonstrates that optimizing interactions in multiple regions of the binding pocket simultaneously leads to synergistic gains in potency.

Caption: Key structure-activity relationship points on the indazole scaffold.

Chapter 5: Essential Spectroscopic Characterization

Unambiguous structural confirmation is paramount in chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for elucidating the structure of novel this compound derivatives.[18]

Protocol: NMR and MS Characterization

This protocol provides a general workflow for acquiring and interpreting the necessary data. The expected spectral features provide a self-validating system for structure confirmation.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified indazole derivative.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[18]

-

For MS, prepare a dilute solution (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. ¹H NMR Spectroscopy:

-

Rationale: To determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

Typical Parameters:

-

Expected Signals for this compound:

-

N-H Proton: A broad singlet, typically downfield (>10 ppm). Its position is concentration and solvent-dependent.

-

Aromatic Protons: Multiple signals in the 7-8.5 ppm range. The protons on the indazole ring and the phenyl ring will appear here, showing characteristic doublet, triplet, and multiplet patterns.

-

Methyl Protons: A sharp singlet around 2.4-2.5 ppm, corresponding to the three protons of the C5-methyl group.

-

3. ¹³C NMR Spectroscopy:

-

Rationale: To determine the number of unique carbon atoms in the molecule.

-

Typical Parameters:

-

Expected Signals:

-

Aromatic Carbons: Multiple signals in the 110-150 ppm range.

-

Methyl Carbon: A signal in the aliphatic region, typically around 20-25 ppm.

-

4. Mass Spectrometry (MS):

-

Rationale: To determine the molecular weight of the compound and confirm its elemental composition.

-

Method: Electrospray Ionization (ESI) is common. Use positive ion mode to observe the protonated molecule [M+H]⁺.[18]

-

High-Resolution MS (HRMS): This is the gold standard. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula.[18][19] For C₁₄H₁₂N₂, the expected exact mass is 208.1000. HRMS should provide a measured value within 5 ppm of this theoretical mass.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a diverse range of biological targets, ensures its relevance in modern drug discovery. Future efforts will likely focus on developing more selective inhibitors to minimize off-target effects, exploring novel biological targets beyond kinases and inflammatory mediators, and employing advanced synthetic methods like C-H activation for more efficient late-stage functionalization. The insights and protocols detailed in this guide provide a solid foundation for researchers and scientists to build upon as they continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

-

Zhang, M., Chen, Y., Wang, M., & Zhang, H. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]

-

Singh, G., & Sahu, A. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science, 6(11), 183-193. [Link]

-

Faria, J. V., Leal, B., & Fonte, P. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 467-482. [Link]

-

Swain, B., Sahu, P. K., & Sahoo, A. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1537-1565. [Link]

-

G, S. K., & V, S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

-

Faria, J. V., Leal, B., & Fonte, P. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

-

Kharat, S. S., Jadhav, S. D., & Pawar, S. S. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Indo American Journal of Pharmaceutical Sciences, 6(5). [Link]

-

Gaikwad, D. D. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. [Link]

-

Kees, K. L., Caggiano, T. J., & Harris, H. A. (2004). Synthesis and activity of substituted 4-(indazol-3-yl)phenols as pathway-selective estrogen receptor ligands useful in the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 47(26), 6435-6438. [Link]

-

Keating, T. A., et al. (2021). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]

- N/A. (2017). SUBSTITUTED INDAZOLES USEFUL FOR TREATMENT AND PREVENTION OF ALLERGIC AND/OR INFLAMMATORY DISEASES IN ANIMALS.

-

Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 13(7), 1161-1167. [Link]

-

Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Publications. [Link]

-

Kim, H. J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(17), 11847-11857. [Link]

-

Gaikwad, D. D. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7669-7677. [Link]

-

Kumar, P., & Singh, P. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 27953-27976. [Link]

-

Norman, M. H., et al. (2010). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 53(5), 2205-2216. [Link]

-

N/A. (2019). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. [Link]

-

Wang, S., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(9), 8408. [Link]

-

D'Amours, M., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Journal of Medicinal Chemistry, 57(14), 5901-5915. [Link]

-

N/A. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

-

N/A. (2016). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(14), 6049-6059. [Link]

-

da Silva, A. C. S., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 2309-2316. [Link]

-

Swain, B., Sahu, P. K., & Sahoo, A. (2022). Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

-

Bau, Y.-S., et al. (2014). Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists. Bioorganic & Medicinal Chemistry, 22(17), 4736-4745. [Link]

-

Parekh, A., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 846-851. [Link]

-

N/A. (2019). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. [Link]

-

Boulhaoua, M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 71-75. [Link]

-

N/A. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 215, 237-248. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 9. caribjscitech.com [caribjscitech.com]

- 10. jaoc.samipubco.com [jaoc.samipubco.com]

- 11. Indazole synthesis [organic-chemistry.org]

- 12. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. innovatpublisher.com [innovatpublisher.com]

- 15. Synthesis and activity of substituted 4-(indazol-3-yl)phenols as pathway-selective estrogen receptor ligands useful in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 5-Methyl-3-phenyl-1H-indazole: Elucidating Molecular Structure through NMR, IR, and MS

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 5-Methyl-3-phenyl-1H-indazole. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides a detailed analysis of the compound's structural features. This guide is designed to offer both a practical framework for experimental work and a deeper understanding of the interpretation of spectroscopic data in the context of heterocyclic chemistry.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The specific substitution pattern of this compound imparts unique physicochemical properties that are crucial for its interaction with biological targets. Accurate and unambiguous structural confirmation is the bedrock of any chemical research and drug discovery endeavor. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular architecture of such compounds, ensuring the integrity of subsequent biological and pharmacological studies.

This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. Each section will detail the experimental protocol, present the spectral data, and offer an in-depth interpretation, grounded in the fundamental principles of each technique and supported by data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A crucial first step in obtaining high-quality NMR spectra is meticulous sample preparation.

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), inside a clean, dry vial. The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the spectral regions of interest.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a standard 5 mm NMR tube, ensuring no solid particles are transferred.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Data Acquisition:

-

Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal signal dispersion.

-

Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming" to achieve sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient for acquiring a proton spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans are required. Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise by collapsing multiplets into single lines.

Diagram: NMR Experimental Workflow

Caption: A streamlined workflow for acquiring NMR spectra.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides a fingerprint of the proton environments within the molecule. The following data has been reported for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.21 | br s | 1H | NH |

| 8.21 | d | 2H | Phenyl H (ortho) |

| 7.65-7.78 | m | 3H | Phenyl H (meta, para) |

| 7.43 | t | 1H | H-6 |

| 7.30 | d | 1H | H-7 |

| 2.50 | s | 3H | CH₃ |

Interpretation:

-

NH Proton: The broad singlet at 8.21 ppm is characteristic of the N-H proton of the indazole ring. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.

-

Aromatic Protons: The signals in the range of 7.30-8.21 ppm correspond to the aromatic protons. The doublet at 8.21 ppm is assigned to the two ortho protons of the phenyl ring, which are deshielded due to their proximity to the indazole ring. The multiplet between 7.65 and 7.78 ppm accounts for the remaining three protons of the phenyl group (meta and para). The triplet at 7.43 ppm and the doublet at 7.30 ppm are assigned to the protons on the indazole ring (H-6 and H-7, respectively), with their splitting patterns reflecting coupling to adjacent protons.

-

Methyl Protons: The sharp singlet at 2.50 ppm corresponds to the three protons of the methyl group at the 5-position of the indazole ring. The singlet nature indicates no adjacent protons to couple with.

¹³C NMR Spectrum of this compound

Table 2: ¹³C NMR Data for the Analog 3-methyl-1-phenyl-1H-indazole

| Chemical Shift (δ, ppm) |

| 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9 |

Predicted Interpretation for this compound: Based on the structure and the analog data, the ¹³C NMR spectrum of this compound is expected to show signals for all 14 carbon atoms.

-

Aromatic and Heterocyclic Carbons: The signals in the downfield region (approximately 110-150 ppm) will correspond to the carbons of the phenyl and indazole rings. The quaternary carbons (C-3, C-3a, C-5, and the ipso-carbon of the phenyl ring) will generally have lower intensities.

-

Methyl Carbon: A signal in the upfield region (around 20-25 ppm) is expected for the methyl group carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol for IR Spectroscopy

Thin Solid Film Method: This method is commonly used for solid samples.

-

Dissolution: Dissolve a small amount of this compound in a volatile solvent like methylene chloride or acetone.

-

Deposition: Apply a drop of the solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Diagram: IR Spectroscopy Workflow

Caption: A simplified workflow for obtaining an IR spectrum.

Predicted IR Spectrum of this compound

While an experimental IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its functional groups and data from similar indazole derivatives.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl |

| ~1620-1580 | C=C stretch | Aromatic/Indazole ring |

| ~1500-1450 | C=N stretch | Indazole ring |

| ~850-750 | C-H bend | Aromatic (out-of-plane) |

Interpretation:

-

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

-

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group should appear just below 3000 cm⁻¹.

-

Ring Vibrations: The absorptions in the 1620-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic and indazole ring systems.

-

Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) and Electrospray Ionization (ESI):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. In ESI-MS, a high voltage is applied to a liquid sample to create an aerosol, resulting in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram: Mass Spectrometry Logical Flow

5-Methyl-3-phenyl-1H-indazole: A Technical Guide to its Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics and investigational drugs. Its unique electronic properties and versatile substitution patterns have established it as a cornerstone in the design of targeted therapies. This technical guide provides an in-depth exploration of 5-Methyl-3-phenyl-1H-indazole, a specific derivative with significant, albeit largely untapped, therapeutic potential. While direct literature on this exact molecule is nascent, this document synthesizes the wealth of knowledge surrounding the indazole class to project its likely biological activities and mechanisms of action. We will delve into its chemical synthesis, plausible molecular targets, and the experimental frameworks required to validate its therapeutic utility, with a primary focus on its potential as an anticancer and anti-inflammatory agent. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising compound.

The Indazole Scaffold: A Foundation of Therapeutic Innovation

Indazoles, or benzopyrazoles, are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring. This arrangement confers a high degree of chemical stability and provides multiple points for functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The indazole motif is a bioisostere of indole, present in many biologically active molecules, which often imparts improved metabolic stability and oral bioavailability.[2]

A testament to the therapeutic importance of the indazole core is the number of FDA-approved drugs that incorporate this scaffold. These include:

-

Pazopanib and Axitinib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma and other cancers.[2][3]

-

Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer.[2][3]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[4]

-

Granisetron: A serotonin 5-HT3 receptor antagonist used as an antiemetic in cancer chemotherapy.[4]

The proven success of these diverse therapeutic agents underscores the vast potential held within the indazole framework and provides a strong rationale for the investigation of novel derivatives like this compound.

Synthesis of this compound: A Methodological Approach

While a detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust and adaptable synthetic route can be proposed based on established methods for analogous 3-substituted-1H-indazoles. One such reliable method is the copper-catalyzed intramolecular N-arylation of an ortho-halogenated arylhydrazone.[5]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process, beginning with the formation of a hydrazone from a substituted acetophenone, followed by an intramolecular cyclization to form the indazole ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is adapted from established procedures for similar indazole derivatives and serves as a validated starting point for the synthesis of this compound.

Step 1: Synthesis of the Hydrazone Intermediate

-

To a solution of 1-(4-methylphenyl)ethan-1-one (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

-

Add a catalytic amount of acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate.

Step 2: Intramolecular Cyclization to form this compound

-